3'-O-葡萄糖基白藜芦醇

描述

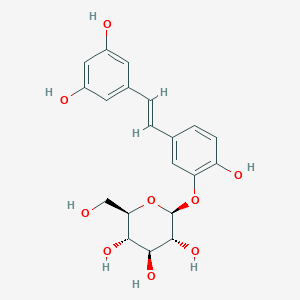

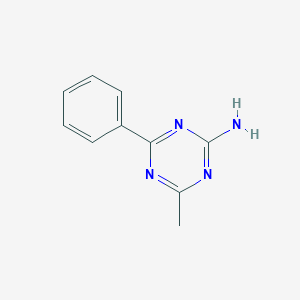

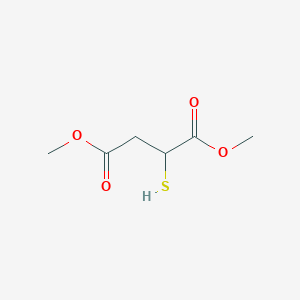

Piceatannol 3’-O-葡萄糖苷: 是一种天然存在的芪类化合物和酚类化合物。它是白藜芦醇的葡萄糖苷衍生物,存在于葡萄、西番莲、白茶和虎杖等多种植物中。 该化合物以其潜在的健康益处和生物活性而闻名,包括抗氧化、抗炎和抗癌特性 .

科学研究应用

Piceatannol 3’-O-葡萄糖苷在科学研究中具有广泛的应用:

化学: 它被用作合成其他生物活性芪类化合物的先驱。

生物学: 该化合物因其对细胞过程的影响而受到研究,包括其在抑制精氨酸酶活性和激活内皮型一氧化氮合酶中的作用.

医学: Piceatannol 3’-O-葡萄糖苷由于其抗炎和抗氧化特性,在治疗心血管疾病、糖尿病和癌症方面显示出潜力.

作用机制

Piceatannol 3’-O-葡萄糖苷通过几个分子靶点和途径发挥其作用:

抑制精氨酸酶活性: 它抑制精氨酸酶 I 和 II,从而导致一氧化氮产生增加和内皮功能改善.

抗氧化活性: 该化合物清除自由基并减少氧化应激.

抗炎作用: 它通过抑制关键酶和细胞因子来调节炎症通路.

与相似化合物的比较

相似化合物:

白藜芦醇: 一种著名的芪类化合物,具有类似的抗氧化和抗炎特性。

白藜芦醇二甲醚: 白藜芦醇的二甲醚类似物,具有增强的生物利用度和类似的健康益处.

独特性: Piceatannol 3’-O-葡萄糖苷的独特之处在于其在 3’ 位的特定葡萄糖基化,与非糖基形式的白藜芦醇相比,这可能增强其溶解性和稳定性 . 这种修饰也允许其具有独特的生物活性,以及潜在的治疗应用 .

生化分析

Biochemical Properties

Piceatannol 3’-O-glucoside activates endothelial nitric oxide synthase through inhibition of arginase activity, with IC50s of 11.22 µM and 11.06 µM against arginase I and arginase II, respectively . This interaction with enzymes suggests that Piceatannol 3’-O-glucoside plays a significant role in biochemical reactions.

Cellular Effects

Piceatannol 3’-O-glucoside has been shown to have various effects on cells. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines, including colon cancer, multiple types of leukemia, colorectal cancer, melanoma, hepatocellular carcinoma, and ovarian cancer . It also reduces inflammation and oxidative stress through inactivating the NF-κB and MAPK signaling pathways on cerebral endothelial cells .

Molecular Mechanism

The molecular mechanism of Piceatannol 3’-O-glucoside involves its interaction with enzymes such as arginase and nitric oxide synthase . It inhibits arginase activity, leading to the activation of endothelial nitric oxide synthase . This suggests that Piceatannol 3’-O-glucoside exerts its effects at the molecular level through enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

For example, it has been found to reduce fasting blood glucose levels over time .

Dosage Effects in Animal Models

In animal models, Piceatannol 3’-O-glucoside has been shown to reduce blood glucose levels. In a study conducted on high fat diet-fed mice, administration of Piceatannol 3’-O-glucoside at a dose of 10 mg/kg body weight significantly suppressed fasting blood glucose levels .

Metabolic Pathways

The metabolic pathways of Piceatannol 3’-O-glucoside have been extensively studied, with glucuronidation, sulfation, and methylation being the most explored ones, catalyzed by uridine 5′-diphospho (UDP)-glucosyltransferases (UGTs), sulfotransferases (SULTs), and methyltransferases (MTs), respectively .

准备方法

合成路线和反应条件: Piceatannol 3’-O-葡萄糖苷的合成通常涉及白藜芦醇的葡萄糖基化。 一种常用的方法是使用美洲商陆的培养细胞进行酶促葡萄糖基化,将白藜芦醇转化为其 3’-O-葡萄糖苷形式 . 另一种方法涉及使用环糊精葡糖基转移酶进一步葡萄糖基化该化合物 .

工业生产方法: Piceatannol 3’-O-葡萄糖苷的工业生产可以通过从天然来源(如大黄)中提取来实现。 然后对该化合物进行纯化和加工,以确保其稳定性和高品质 . Piceatannol 3’-O-葡萄糖苷的无定形形式因其良好的溶解性和稳定性而更受欢迎 .

化学反应分析

反应类型: Piceatannol 3’-O-葡萄糖苷会发生各种化学反应,包括氧化、还原和取代。 它可以在糖部分的 C-2’ 位发生酰化,从而形成不同的衍生物 .

常用试剂和条件:

氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。

还原: 使用硼氢化钠等还原剂。

取代: 酰化反应通常在碱性条件下使用酰氯或酸酐.

主要产物: 从这些反应中形成的主要产物包括 Piceatannol 3’-O-葡萄糖苷的各种酰化衍生物,它们可能表现出不同的生物活性 .

相似化合物的比较

Resveratrol: A well-known stilbenoid with similar antioxidant and anti-inflammatory properties.

Pterostilbene: A dimethyl ether analog of resveratrol with enhanced bioavailability and similar health benefits.

Uniqueness: Piceatannol 3’-O-glucoside is unique due to its specific glucosylation at the 3’ position, which may enhance its solubility and stability compared to its aglycone form, piceatannol . This modification also allows for distinct biological activities and potential therapeutic applications .

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-15-7-10(3-4-14(15)24)1-2-11-5-12(22)8-13(23)6-11/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGCIIXWEFTPOC-CUYWLFDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Piceatannol 3'-O-glucoside particularly interesting in the context of drug development?

A: Piceatannol 3'-O-glucoside has shown promising results in inhibiting ferroptosis, a form of regulated cell death []. This mechanism is relevant to various diseases, and the compound's activity makes it a potential candidate for further development. Additionally, the amorphous form of Piceatannol 3'-O-glucoside demonstrates improved solubility and stability [], which are crucial factors for pharmaceutical applications.

Q2: How does the structure of Piceatannol 3'-O-glucoside contribute to its activity against ferroptosis?

A: Research suggests that the presence of the 4'-OH group in Piceatannol 3'-O-glucoside significantly enhances its ferroptosis inhibitory activity []. This effect is attributed to the transannular resonance effect, which increases the compound's hydrogen donation potential. This antioxidant mechanism seems to be a key factor in its ability to protect cells from erastin-induced ferroptosis [].

Q3: Does the glucoside moiety in Piceatannol 3'-O-glucoside play a role in its biological activity?

A: While the 4'-OH group on the main structure is highlighted for its contribution to ferroptosis inhibition [], research on its antiglycation properties indicates that the position of the glucoside moiety is also important. Studies comparing different resveratrol glucosides, including Piceatannol 3'-O-glucoside, revealed that attaching the glucoside to the B ring of resveratrol leads to superior antiglycation activity []. This suggests the glucoside moiety may influence the compound's interaction with specific targets, impacting its overall biological profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

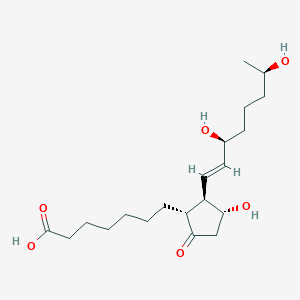

![(2S)-2-[[(2S)-1-[6-amino-2-[[(1R)-1-amino-2-hydroxypropyl]carbamoyl]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B157913.png)

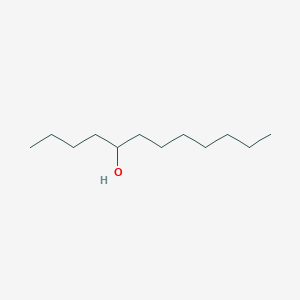

![(3R,3aR,5aS,7aS,11aS,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,12,13,13b-tetradecahydrocyclopenta[a]chrysene](/img/structure/B157939.png)